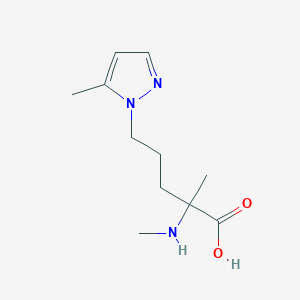
2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring a pyrazole ring and a pentanoic acid chain, makes it a subject of interest for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1,3-diketones, the pyrazole ring is formed through cyclization reactions involving hydrazine derivatives.
Alkylation: The pyrazole ring is then alkylated at the 5-position using methyl iodide or similar alkylating agents.
Amination: Introduction of the methylamino group at the 2-position is achieved through nucleophilic substitution reactions.
Chain Extension: The pentanoic acid chain is introduced via a series of reactions, including esterification and subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated reaction systems are often employed to enhance efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-(1h-pyrazol-1-yl)pentanoic acid: Lacks the methylamino group.
5-Methyl-1h-pyrazole-3-carboxylic acid: Contains a carboxylic acid group but lacks the pentanoic acid chain.
2-(Methylamino)pentanoic acid: Lacks the pyrazole ring.
Uniqueness
2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid is unique due to its combination of a pyrazole ring, a methylamino group, and a pentanoic acid chain. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C11H19N3O2 |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
2-methyl-2-(methylamino)-5-(5-methylpyrazol-1-yl)pentanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-9-5-7-13-14(9)8-4-6-11(2,12-3)10(15)16/h5,7,12H,4,6,8H2,1-3H3,(H,15,16) |
Clave InChI |
ABPLPRWPNXWERX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=NN1CCCC(C)(C(=O)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















